![molecular formula C8H13NO2 B1371590 2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid CAS No. 933690-44-9](/img/structure/B1371590.png)
2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid” is a chemical compound with the molecular formula C8H13NO2 . It is a derivative of azabicycloheptane, a class of organic compounds characterized by a bicyclic structure that includes a nitrogen atom .
Synthesis Analysis
The synthesis of 2-azabicyclo[2.2.1]heptanes has been reported in the literature. For instance, a chiral phosphoric acid-catalyzed ring-opening of meso-epoxides was developed, which resulted in a range of 2-azabicyclo[2.2.1]heptanes in high yields with excellent enantioselectivities .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bicyclic heptane ring with a nitrogen atom and an acetic acid moiety attached to one of the carbon atoms . The InChI representation of the molecule is InChI=1S/C8H13NO2/c10-8(11)5-9-4-6-1-2-7(9)3-6/h6-7H,1-5H2,(H,10,11) .
Chemical Reactions Analysis
The chemical reactions involving 2-azabicyclo[2.2.1]heptanes are diverse. One notable reaction is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which leads to the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 155.19 g/mol, a computed XLogP3-AA value of -1.5, one hydrogen bond donor count, three hydrogen bond acceptor count, and two rotatable bond count . The exact mass and monoisotopic mass are both 155.094628657 g/mol .
Applications De Recherche Scientifique
Synthesis of Backbone-Constrained γ-Amino Acid Analogues
2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid has been utilized in the synthesis of carbon-atom bridged morpholines and γ-amino butyric acid (GABA) analogues. This includes the creation of backbone-constrained analogues of drugs like baclofen and pregabalin (Garsi et al., 2022).
Development of Carbapenams
This chemical framework has been instrumental in the preparation of azabicyclo[3.2.0]heptan-7-ones, or carbapenams, from pyrrole. This process involves catalytic hydrogenation and cyclization, leading to the formation of specific stereoisomers (Gilchrist, Lemos, & Ottaway, 1997).
Novel Synthetic Routes
Research has explored novel synthetic routes to 2-azabicyclo[2.2.1]heptanes, highlighting their potential in various chemical transformations and applications in medicinal chemistry (Portoghese & Sepp, 1973).
Organocatalytic Reactions
The compound has shown potential in organocatalytic reactions, particularly in the aldol reaction, demonstrating improved enantioselectivity compared to its monocyclic analogue (Armstrong, Bhonoah, & White, 2009).
Asymmetric Synthesis
The asymmetric synthesis of conformationally constrained 4-hydroxyprolines and other novel amino acids has been facilitated using this compound. This has implications for the formal synthesis of complex molecules like epibatidine (Avenoza et al., 1999).
Safety and Hazards
Orientations Futures
The future directions in the research and application of “2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid” and its derivatives could involve further functionalization to build up a library of bridged aza-bicyclic structures . Additionally, more studies could be conducted to explore the potential biological activities of these compounds .
Mécanisme D'action
Mode of Action
It’s known that the compound can be synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .
Biochemical Pathways
The compound can be further functionalized to build up a library of bridged aza-bicyclic structures , suggesting its potential involvement in various biochemical pathways.
Pharmacokinetics
It’s known that the compound has high gi absorption and is highly soluble . These properties could potentially impact its bioavailability.
Action Environment
It’s known that the compound is stable under normal temperature and pressure .
Propriétés
IUPAC Name |
2-(2-azabicyclo[2.2.1]heptan-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)5-9-4-6-1-2-7(9)3-6/h6-7H,1-5H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDNITWWYBIYOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660452 |
Source


|
| Record name | (2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933690-44-9 |
Source


|
| Record name | (2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
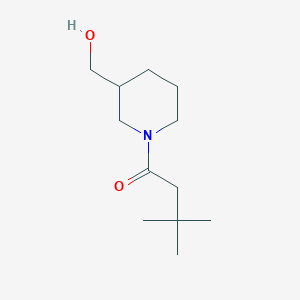


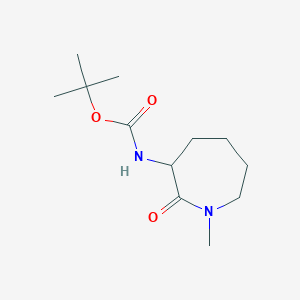

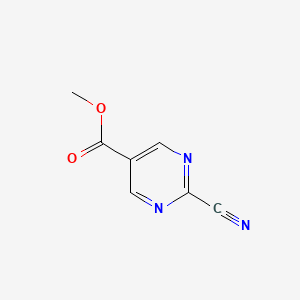

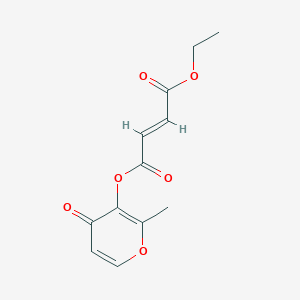
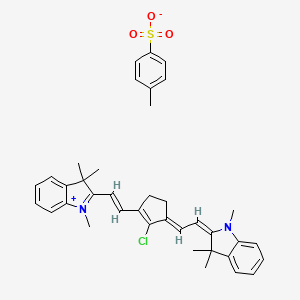

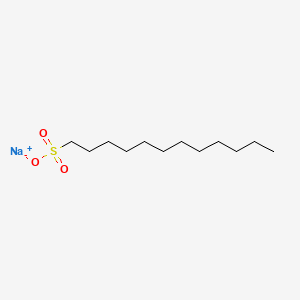

![Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate](/img/structure/B1371531.png)

